molecular formula C13H19Cl2NO B14739927 1-Propanone, 1-(4-chlorophenyl)-3-(diethylamino)-, hydrochloride CAS No. 5409-52-9

1-Propanone, 1-(4-chlorophenyl)-3-(diethylamino)-, hydrochloride

Cat. No.: B14739927
CAS No.: 5409-52-9
M. Wt: 276.20 g/mol
InChI Key: FQWOZIQXCXXAGL-UHFFFAOYSA-N
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Description

1-Propanone, 1-(4-chlorophenyl)-3-(diethylamino)-, hydrochloride is a chemical compound with the molecular formula C13H18ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group and a diethylamino group attached to a propanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-(4-chlorophenyl)-3-(diethylamino)-, hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The resulting intermediate is then subjected to further reactions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, purification, and crystallization to obtain the hydrochloride salt. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-(4-chlorophenyl)-3-(diethylamino)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-Propanone, 1-(4-chlorophenyl)-3-(diethylamino)-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(4-chlorophenyl)-3-(diethylamino)-, hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 1-(4-chlorophenyl)-2-(ethylamino)-: This compound shares a similar structure but differs in the position and type of amino group.

    1-Propanone, 1-(4-chlorophenyl)-2-(methylamino)-: Another related compound with a methylamino group instead of a diethylamino group.

Uniqueness

1-Propanone, 1-(4-chlorophenyl)-3-(diethylamino)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

5409-52-9

Molecular Formula

C13H19Cl2NO

Molecular Weight

276.20 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(diethylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C13H18ClNO.ClH/c1-3-15(4-2)10-9-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10H2,1-2H3;1H

InChI Key

FQWOZIQXCXXAGL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=O)C1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

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